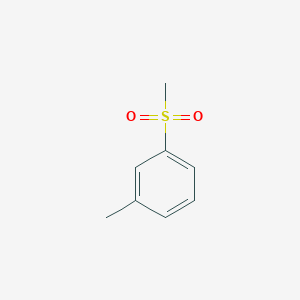

1-Methyl-3-(methylsulfonyl)benzene

Vue d'ensemble

Description

1-Methyl-3-(methylsulfonyl)benzene is an organic compound with the chemical formula C8H10O2S . It is a colorless liquid with a benzene-like odor . This compound is almost insoluble in water at room temperature but can dissolve in various organic solvents such as ethanol, ether, and ketone . It is commonly used as an intermediate in organic synthesis . It can be used to synthesize various organic compounds, such as drugs, fragrances, and dyes .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of acetophenone and methanesulfonyl chloride . The specific steps are as follows :

Molecular Structure Analysis

The molecular weight of this compound is 170.229 . The IUPAC Standard InChI is InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 .

Chemical Reactions Analysis

Substituents on a benzene ring can influence reactivity in a profound manner . For example, a hydroxy or methoxy substituent increases the rate of electrophilic substitution about ten thousand fold . In contrast, a nitro substituent decreases the ring’s reactivity by roughly a million . This activation or deactivation of the benzene ring toward electrophilic substitution may be correlated with the electron donating or electron withdrawing influence of the substituents .

Physical and Chemical Properties Analysis

This compound is a colorless liquid with a benzene-like odor . It has a density of 1.16 g/cm³ . Its boiling point is 253-255°C, and its melting point is 5°C . It is almost insoluble in water at room temperature but can dissolve in various organic solvents such as ethanol, ether, and ketone .

Applications De Recherche Scientifique

Continuous-Flow Process in Organic Synthesis

1-Methyl-4-(methylsulfonyl)benzene has been utilized in a continuous-flow process for selective nitration. This process achieves a 98% yield and significantly reduces byproducts due to a short residence time, demonstrating its efficiency and potential for scalable organic synthesis (Yu et al., 2016).

Photocatalysis and Radical Relay Strategies

A radical relay strategy involving 1-Methyl-3-(methylsulfonyl)benzene derivatives has been developed for synthesizing 3-(methylsulfonyl)benzo[ b]thiophenes. This photoinduced sulfonylation is efficient under mild conditions, highlighting the compound's role in facilitating photocatalytic reactions (Gong et al., 2019).

Thermodynamic and Solubility Studies

The solubility and thermodynamic functions of 1-Methyl-4-(methylsulfonyl)benzene in various organic solvents have been extensively studied. These studies provide crucial data for the compound's purification processes and its behavior in different solvent environments (Xu et al., 2016).

Catalysis and Synthesis of Benzimidazoles

This compound derivatives have been used in catalytic systems for the synthesis of benzimidazoles. These reactions demonstrate high efficiency and yields, indicating the compound's utility in the synthesis of heterocyclic compounds (Khazaei et al., 2011).

Development of Fluorophores

This compound derivatives have been utilized in creating novel green fluorophores. These fluorophores show high fluorescence emission, photostability, and are water-soluble, demonstrating potential in imaging applications and displays (Beppu et al., 2015).

Friedel-Crafts Sulfonylation

The compound has been used in Friedel-Crafts sulfonylation reactions, showcasing enhanced reactivity and almost quantitative yields of diaryl sulfones. This indicates its role in facilitating sulfonylation reactions under ambient conditions (Nara et al., 2001).

Synthesis of Oxazoles

This compound derivatives have been used in the synthesis of oxazoles, showing good yields and providing a method for preparing methylsulfonyl-containing compounds (Herrera et al., 2006).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of various this compound derivatives have been analyzed, providing insights into their conformation and interactions in different states (Yao et al., 2012).

Safety and Hazards

1-Methyl-3-(methylsulfonyl)benzene is irritating and may cause irritation to the skin and eyes . Personal protective measures such as wearing gloves, goggles, and protective clothing should be taken during operation . If contact with the compound occurs, it should be rinsed immediately with clean water and medical treatment should be sought . Additionally, it should be stored away from oxidizers and strong acids to avoid dangerous reactions .

Mécanisme D'action

Target of Action

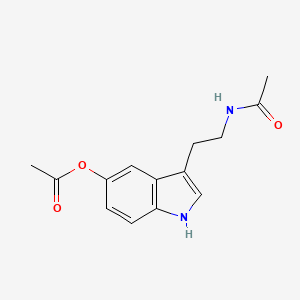

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 1-Methyl-3-(methylsulfonyl)benzene may also interact with various biological targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.

Analyse Biochimique

Biochemical Properties

1-Methyl-3-(methylsulfonyl)benzene plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. This interaction leads to the formation of sulfone derivatives, which are crucial intermediates in the metabolism of various xenobiotics . Additionally, this compound can act as a substrate for sulfonation reactions catalyzed by sulfotransferases, leading to the formation of sulfonate esters .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism . For instance, this compound can induce the expression of detoxifying enzymes such as glutathione S-transferases, which play a role in cellular defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain drugs . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to strong oxidizing agents or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can exhibit toxic effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation by cytochrome P450 enzymes to form sulfone derivatives, which are further metabolized by conjugation reactions such as sulfonation and glucuronidation . These metabolic pathways help in the detoxification and excretion of the compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For example, the compound may undergo phosphorylation or acetylation, which can affect its interaction with other biomolecules and its overall cellular function .

Propriétés

IUPAC Name |

1-methyl-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCMIABYHBVAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374983 | |

| Record name | 1-methyl-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10355-06-3 | |

| Record name | 1-methyl-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

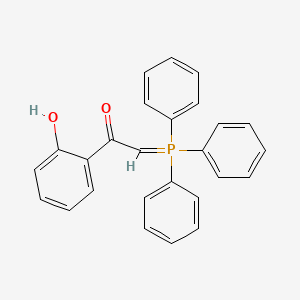

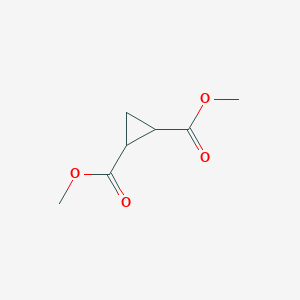

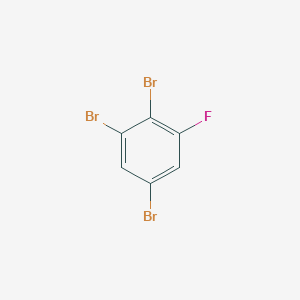

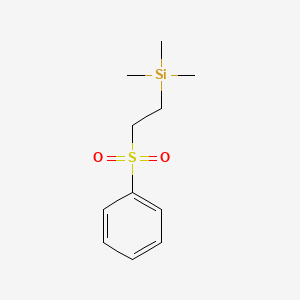

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.